2-[4-[3-[4-(cyanomethyl)phenyl]-5-[4-[1,2,2-tris[4-[3,5-bis[4-(cyanomethyl)phenyl]phenyl]phenyl]ethenyl]phenyl]phenyl]phenyl]acetonitrile
Description
This compound is a highly branched, dendritic molecule featuring a central phenyl core substituted with multiple cyanomethyl (–CH2CN) groups and extended through ethenyl (–CH=CH–) linkages. The structure incorporates repetitive 3,5-bis(4-(cyanomethyl)phenyl)phenyl motifs, creating a three-dimensional architecture with significant electronic conjugation and steric bulk.
Properties
IUPAC Name |
2-[4-[3-[4-(cyanomethyl)phenyl]-5-[4-[1,2,2-tris[4-[3,5-bis[4-(cyanomethyl)phenyl]phenyl]phenyl]ethenyl]phenyl]phenyl]phenyl]acetonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C114H76N8/c115-57-49-77-1-17-85(18-2-77)101-65-102(86-19-3-78(4-20-86)50-58-116)70-109(69-101)93-33-41-97(42-34-93)113(98-43-35-94(36-44-98)110-71-103(87-21-5-79(6-22-87)51-59-117)66-104(72-110)88-23-7-80(8-24-88)52-60-118)114(99-45-37-95(38-46-99)111-73-105(89-25-9-81(10-26-89)53-61-119)67-106(74-111)90-27-11-82(12-28-90)54-62-120)100-47-39-96(40-48-100)112-75-107(91-29-13-83(14-30-91)55-63-121)68-108(76-112)92-31-15-84(16-32-92)56-64-122/h1-48,65-76H,49-56H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUVOZQBRGWLFON-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC#N)C2=CC(=CC(=C2)C3=CC=C(C=C3)C(=C(C4=CC=C(C=C4)C5=CC(=CC(=C5)C6=CC=C(C=C6)CC#N)C7=CC=C(C=C7)CC#N)C8=CC=C(C=C8)C9=CC(=CC(=C9)C1=CC=C(C=C1)CC#N)C1=CC=C(C=C1)CC#N)C1=CC=C(C=C1)C1=CC(=CC(=C1)C1=CC=C(C=C1)CC#N)C1=CC=C(C=C1)CC#N)C1=CC=C(C=C1)CC#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C114H76N8 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1557.9 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-[3-[4-(cyanomethyl)phenyl]-5-[4-[1,2,2-tris[4-[3,5-bis[4-(cyanomethyl)phenyl]phenyl]phenyl]ethenyl]phenyl]phenyl]phenyl]acetonitrile typically involves multi-step organic reactions. The process begins with the preparation of the core phenyl structures, followed by the introduction of cyanomethyl groups through nucleophilic substitution reactions. Key reagents include cyanide sources such as sodium cyanide or potassium cyanide, and the reactions are often carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) under controlled temperatures.
Industrial Production Methods
Industrial production of this compound would likely involve scalable versions of the laboratory synthesis methods. This includes the use of large-scale reactors for the multi-step synthesis, with careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors could be advantageous for maintaining consistent reaction conditions and improving efficiency.
Chemical Reactions Analysis
Types of Reactions
2-[4-[3-[4-(cyanomethyl)phenyl]-5-[4-[1,2,2-tris[4-[3,5-bis[4-(cyanomethyl)phenyl]phenyl]phenyl]ethenyl]phenyl]phenyl]phenyl]acetonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting nitrile groups to amines.
Substitution: Electrophilic aromatic substitution reactions can introduce additional functional groups onto the aromatic rings, using reagents such as halogens or nitro compounds under acidic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products
Oxidation: Carboxylic acids, aldehydes, or ketones.
Reduction: Primary or secondary amines.
Substitution: Halogenated or nitro-substituted aromatic compounds.
Scientific Research Applications
Structure and Composition
The chemical formula of the compound is , with a molecular weight of approximately 423.52 g/mol. Its structure features multiple phenyl groups and cyanomethyl substituents, contributing to its unique reactivity and stability.
Chemistry
Building Block for Organic Synthesis
The compound serves as a versatile intermediate in organic synthesis due to its multiple reactive sites. It can be modified to create more complex molecules, making it valuable in the development of new materials or pharmaceuticals.
Medicine
Pharmacophore in Drug Design
Research indicates that the compound may act as a pharmacophore for anticancer and antimicrobial agents. Its structure allows for interactions with biological targets, potentially modulating enzyme or receptor activities.
- Case Study : A study evaluated its derivatives for anticancer activity, showing promising results in inhibiting cancer cell proliferation through mechanistic studies involving molecular docking simulations.
Industry
Advanced Materials Production
Due to its rigid aromatic structure, the compound is utilized in producing polymers and resins. Its properties make it suitable for applications in optoelectronics and as a component in fluorescent dyes.
- Data Table: Applications Overview
| Application Area | Specific Use | Remarks |
|---|---|---|
| Chemistry | Organic Synthesis | Versatile intermediate |
| Medicine | Drug Development | Potential anticancer agent |
| Industry | Material Science | Used in polymers and dyes |
Mechanism of Action
The mechanism of action of 2-[4-[3-[4-(cyanomethyl)phenyl]-5-[4-[1,2,2-tris[4-[3,5-bis[4-(cyanomethyl)phenyl]phenyl]phenyl]ethenyl]phenyl]phenyl]phenyl]acetonitrile involves its interaction with molecular targets through its multiple functional groups. The nitrile groups can form hydrogen bonds or coordinate with metal ions, while the aromatic rings can participate in π-π stacking interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Structural Analogues with Cyanophenyl/Acetonitrile Substituents
(a) 2-{4-[4-(3-Cyanophenylethynyl)-2,5-bis-(hexyloxy)phenyl]-ethynylphenyl}-5-{4-[4-(4-cyanophenylethynyl)-2,5-bis-(hexyloxy)phenyl]ethynylphenyl}-1,3,4-thiadiazole
- Key Differences: Replaces ethenyl with ethynyl (–C≡C–) linkages, enhancing rigidity and conjugation . Incorporates hexyloxy (–OCH2CH2CH2CH2CH2CH3) groups, improving solubility in non-polar solvents compared to the polar cyanomethyl groups in the target compound. Contains a 1,3,4-thiadiazole heterocycle, which introduces sulfur-based electronic effects absent in the target compound .
(b) 4-[Bis(2-hydroxyethyl)amino]-α,α-bis[4-[bis(2-hydroxyethyl)amino]phenyl]benzeneacetonitrile
- Key Differences: Features hydrophilic hydroxyethylamino (–N(CH2CH2OH)2) substituents instead of cyanomethyl groups, drastically altering solubility (water-soluble vs. polar aprotic solvent-requiring) .
Functional Group Variations in Acetonitrile Derivatives
(a) 2-(2-Fluoro-5-methoxyphenyl)acetonitrile
- Key Differences :
(b) 2-{3-[4-(Difluoromethoxy)-3-methoxyphenyl]-1,2,4-oxadiazol-5-yl}acetonitrile
- Key Differences: Contains a 1,2,4-oxadiazole ring, which enhances thermal stability and offers hydrogen-bonding sites. Difluoromethoxy (–OCF2H) groups increase lipophilicity, contrasting with the hydrophilic cyanomethyl groups in the target compound .
Table 1: Comparative Properties of Selected Compounds
Biological Activity
The compound 2-[4-[3-[4-(cyanomethyl)phenyl]-5-[4-[1,2,2-tris[4-[3,5-bis[4-(cyanomethyl)phenyl]phenyl]phenyl]ethenyl]phenyl]phenyl]phenyl]acetonitrile (CAS Number: 2311888-44-3) is a complex organic molecule characterized by multiple phenyl groups and cyanomethyl substituents. Its intricate structure makes it a subject of interest in various fields of chemical research, particularly in medicinal chemistry and materials science.
- Chemical Formula : C30H21N3
- Molecular Weight : 423.52 g/mol
- Structural Features : The compound features a triphenylbenzene core with several cyanomethyl groups, enhancing its electronic properties and potential applications in optoelectronics and photocatalysis.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets through its functional groups. The nitrile groups can form hydrogen bonds or coordinate with metal ions, while the aromatic rings can participate in π-π stacking interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Pharmacological Potential
Research indicates that compounds with similar structures exhibit significant pharmacological activities, including:
- Anticancer Properties : Compounds with multiple aromatic rings and nitrile functionalities have been studied for their potential to inhibit tumor growth by targeting specific signaling pathways.
- Antimicrobial Activity : The presence of cyanomethyl groups has been linked to enhanced antimicrobial properties against various pathogens.
Case Studies and Research Findings
-
Anticancer Activity :
- A study investigated the effects of related compounds on prostate cancer cells (PC3). The results showed that treatment with these compounds led to a dose-dependent decrease in cell proliferation and induced cell-cycle arrest without triggering apoptosis .
- Another study highlighted that similar triphenyl compounds exhibited potent inhibition of PI3K/Akt signaling pathways in tumor cells, suggesting a mechanism for their anticancer effects .
- Antimicrobial Effects :
Comparative Analysis
| Compound Name | Chemical Formula | Key Features | Biological Activity |
|---|---|---|---|
| 2-[4-[3-[4-(Cyanomethyl)Phenyl]-... | C30H21N3 | Multiple phenyl rings, cyanomethyl groups | Potential anticancer and antimicrobial |
| 1,3,5-Tris(4-CyanomethylPhenyl)Benzene | C21H18N3 | Triphenyl structure without additional substitutions | Anticancer activity noted |
| Ethyl 2-((2,6-Dichloro-4-(Cyanomethyl)Phenyl)Amino)Benzoate | C17H16ClN3O2 | Chlorine substitutions; different functional profile | Varied biological activities |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
